N-(3,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
CAS No.: 946219-33-6
Cat. No.: VC11921464
Molecular Formula: C21H18F2N4O2S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946219-33-6 |
|---|---|
| Molecular Formula | C21H18F2N4O2S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18F2N4O2S/c22-16-7-6-14(9-17(16)23)25-19(28)12-30-20-15-4-1-5-18(15)27(21(29)26-20)11-13-3-2-8-24-10-13/h2-3,6-10H,1,4-5,11-12H2,(H,25,28) |
| Standard InChI Key | WRTGPJADVVEJJJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CN=CC=C4 |
| Canonical SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CN=CC=C4 |
Introduction
The compound N-(3,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic molecule that incorporates various functional groups, including a difluorophenyl group, a pyridinylmethyl group, and a cyclopenta[d]pyrimidine ring system. This compound is not explicitly mentioned in the provided search results, but its structure and properties can be inferred from similar compounds.
Synthesis and Applications
The synthesis of such compounds typically involves multi-step reactions involving the formation of the cyclopenta[d]pyrimidine ring, introduction of the pyridinylmethyl group, and attachment of the difluorophenyl group via an acetamide linkage. These compounds may be of interest in pharmaceutical research due to their complex structure, which could interact with various biological targets.
Research Findings
While specific research findings on this exact compound are not available, compounds with similar structures are often studied for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of fluorine atoms and the pyridine ring can enhance the compound's stability and bioavailability.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| N-(3,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide | C21H18F2N4O2S | 428.5 | Difluorophenyl, Pyridinylmethyl, Cyclopenta[d]pyrimidine |
| 2-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1-oxo-3-(pyridin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxamide | C25H21ClF2N4O2 | 482.9 | Chlorophenyl, Difluorophenyl, Pyridinyl |
| (4R)-4-(3,4-difluorophenyl)-2-oxo-N-[3-(4-pyridin-2-ylpiperidin-1-yl)propyl]-3,4-dihydro-1H-pyrimidine-5-carboxamide | C24H27F2N5O2 | 455.5 | Difluorophenyl, Pyridinylpiperidinyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume